Stearoguanamine

Description

Historical Context and Evolution of Guanidine (B92328) and Triazine Chemistry in Industrial Applications

The scientific journey of guanidine and triazine compounds dates back to the 19th century and is marked by significant milestones that paved the way for the development of derivatives like stearoguanamine.

The chemistry of symmetric triazines (s-triazines) began as early as 1793 with the synthesis of cyanuric acid. thieme-connect.de This was followed by the synthesis of cyanuric chloride in 1828 and melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) in 1834 by Justus von Liebig. thieme-connect.de These early discoveries laid the groundwork for a vast field of chemistry. By the 1970s, the 1,3,5-triazine (B166579) unit had become a critical structural element in numerous compounds with significant industrial applications. thieme-connect.de Melamine, in particular, became a cornerstone for the production of thermosetting polymers, known as melamine resins, which are widely used in laminates, coatings, and adhesives due to their durability and heat resistance. thieme-connect.decore.ac.uk The development of other triazine derivatives led to important applications such as herbicides, with compounds like atrazine (B1667683) becoming prominent in agriculture. thieme-connect.de

Simultaneously, the field of guanidine chemistry was also evolving. Biguanides, which are composed of two guanidine units sharing a nitrogen atom, were first synthesized 140 years ago. cdnsciencepub.combeilstein-journals.org These compounds and their derivatives have been investigated for a range of applications, from their use as precursors in the synthesis of 2,4-diamino-1,3,5-triazine derivatives to their roles in catalysis. cdnsciencepub.com The development of methods to synthesize various guanidine salts and derivatives, such as nitroguanidine (B56551) and aminoguanidine, expanded their use into areas like propellants and pharmaceuticals. researchgate.net The ability of the guanidine moiety to engage in hydrogen bonding and its protonation at physiological pH made it a valuable component in medicinal chemistry. researchgate.net This rich history of modifying triazine and guanidine structures for specific industrial purposes created the foundation for synthesizing long-chain derivatives to achieve new functionalities.

Foundational Role of this compound within Long-Chain Guanidine and Triazine Derivatives

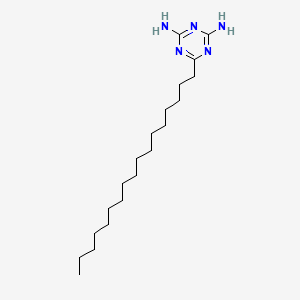

This compound, chemically known as 6-heptadecyl-1,3,5-triazine-2,4-diamine, belongs to the guanamine family of heterocyclic compounds. solubilityofthings.com Guanamines are characterized by a 1,3,5-triazine ring with two amino groups and one substituent group (R) at the C6 position, giving them the general formula (H₂NC)₂N₃CR. This bifunctional nature distinguishes them from the trifunctional melamine, leading to different crosslinking behaviors and material properties.

The defining feature of this compound is its long heptadecyl (C17) alkyl chain. solubilityofthings.com This substantial hydrocarbon tail imparts significant hydrophobicity to the molecule, a property that is central to its primary applications. solubilityofthings.com The synthesis of such long-chain guanamines is a logical extension of the efforts to modify the properties of melamine and other triazines. While melamine is highly polar and water-soluble, the incorporation of a long alkyl chain, as seen in this compound, drastically alters its solubility and surface-active properties. solubilityofthings.comat.ua This makes this compound and similar long-chain derivatives particularly useful in contexts where interactions with non-polar media or surfaces are required.

The synthesis of long-chain N(α)-acyl-l-alpha-amino-ω-guanidine alkyl acid derivatives has been established as a route to create compounds with surfactant properties. nih.gov this compound fits within this broader class of molecules that combine a polar, functional headgroup (the diamino-triazine ring) with a non-polar tail, enabling it to function effectively at interfaces.

Scope and Significance of this compound in Modern Chemical and Materials Research

The unique hybrid structure of this compound makes it a significant compound in several areas of modern chemical and materials research. Its applications stem from its ability to act as a lubricant, a polymer additive, and a surface modifier.

In materials science, this compound is recognized for its utility as an additive in powder metallurgy. google.com It functions as a lubricant during the compaction of metal powders, reducing the friction between metal particles and the mold walls. google.com This facilitates easier ejection of the pressed part from the die and improves the final appearance of the sintered compact. google.com Its high melting point is an advantage in these processes. google.com

In polymer chemistry, this compound is used as an additive in various resin compositions. epo.orgepo.org It is incorporated into thermosetting compositions and can be used to modify polyacetal and other polymers. epo.orgepo.org Its long alkyl chain can provide internal lubrication and modify the surface properties of the final polymer product. Research into polyguanamines with long alkyl side chains has shown that these chains influence the packing and transition temperatures of the polymers. researchgate.net The presence of this compound can enhance properties like flexibility and processability in plastics. epo.orgepa.gov

Furthermore, the surface-active nature of this compound makes it relevant in the field of surface modification. The long hydrocarbon chain provides hydrophobicity, making it useful in applications requiring water repellency, such as coatings. solubilityofthings.com The amino groups on the triazine ring also offer reactive sites for further chemical modification, allowing it to be grafted onto surfaces or incorporated into larger molecular structures to tailor surface properties. utwente.nlrsc.org

Overview of Key Research Areas in this compound Chemistry

Contemporary research involving this compound and related long-chain guanamines is focused on leveraging their specific properties for advanced applications. Key research areas include:

High-Performance Lubricants: There is ongoing interest in developing advanced lubricant formulations, particularly for demanding applications like metalworking and polymer processing. mdpi.comgoogle.com Research in this area explores how additives like this compound can improve the tribological performance of lubricants by reducing friction and wear. google.commdpi.com Its effectiveness as a solid lubricant in powder metallurgy highlights its potential in specialized lubrication contexts. google.com

Polymer and Resin Modification: The modification of polymers to achieve specific properties is a central theme in materials science. lidsen.combyjus.com this compound is investigated as a functional additive to impart properties such as internal lubrication for easier extrusion, improved surface finish, and enhanced flexibility. epo.orgepa.gov Research extends to the synthesis of novel polyguanamines where the long alkyl chains are integral to the polymer backbone or side chains, influencing the material's thermal and mechanical properties. researchgate.net

Surface Engineering and Coatings: The ability to control the surface properties of materials is crucial for a wide range of technologies. researchgate.netresearchgate.netlist.lu this compound's amphiphilic character makes it a candidate for creating hydrophobic and protective coatings. solubilityofthings.com Research in this domain focuses on the self-assembly of such molecules on various substrates and their use as intermediates for further surface functionalization, utilizing the reactive amino groups on the triazine ring. rsc.orgnih.gov

The table below summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₂₀H₃₉N₅ |

| IUPAC Name | 6-heptadecyl-1,3,5-triazine-2,4-diamine |

| Molar Mass | 349.56 g/mol |

| CAS Number | 2533-20-2 chemicalbook.com |

| Structure | A 1,3,5-triazine ring with two amino (-NH₂) groups and one heptadecyl (-C₁₇H₃₅) group. |

| Key Feature | Combines a polar diamino-triazine head with a long, non-polar alkyl tail. solubilityofthings.com |

The following table provides a comparative overview of this compound and related compounds.

| Compound | Key Structural Feature | Primary Characteristic/Application |

| Melamine | Triazine ring with three amino groups. thieme-connect.de | Thermosetting resins, high polarity. thieme-connect.de |

| Benzoguanamine (B160333) | Triazine ring with a phenyl group. google.com | Resin modification, improved chemical resistance. |

| Acetoguanamine | Triazine ring with a methyl group. | Resin modification, faster curing. |

| This compound | Triazine ring with a C17 alkyl chain. solubilityofthings.com | Lubricity, hydrophobicity, polymer additive. solubilityofthings.comgoogle.com |

| Octadecylamine | C18 alkyl chain with a primary amine group. nih.gov | Surfactant, corrosion inhibitor, hydrophobic film formation. epa.govnih.gov |

Structure

2D Structure

Properties

IUPAC Name |

6-heptadecyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19(21)25-20(22)24-18/h2-17H2,1H3,(H4,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVJFFKAKLWXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179970 | |

| Record name | 6-Heptadecyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2533-20-2 | |

| Record name | 6-Heptadecyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2533-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Heptadecyl-1,3,5-triazine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002533202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7780 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Heptadecyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-heptadecyl-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Heptadecyl-1,3,5-triazine-2,4-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD3S8FKZ6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Stearoguanamine and Its Congeners

Classical Synthetic Pathways to Stearoguanamine

The foundational methods for synthesizing this compound have historically relied on well-established condensation reactions. These pathways, while effective, often involve stoichiometric reagents and conditions that are characteristic of early to mid-20th-century organic synthesis.

Biguanide-Based Condensation Reactions for this compound Synthesis

A primary and historically significant method for the synthesis of this compound involves the condensation of a biguanide (B1667054) with a derivative of stearic acid. google.com This approach is exemplified by the reaction of biguanide with stearic acid chlorides or esters. For instance, reacting biguanide with palmitic acid chloride in the presence of sodium carbonate in a solvent like chlorobenzene (B131634) at elevated temperatures yields the corresponding guanamine. google.com A similar reaction using lauric acid chloride in toluene (B28343) has also been described. google.com

Another variation of this classical approach involves the reaction of biguanide with an ethyl ester of a long-chain fatty acid, such as ethyl palmitate, in the presence of a sodium alkoxide catalyst. google.com The reaction of biguanide with ethyl di-chloro-stearate in the presence of sodium ethoxide also yields a chlorinated this compound derivative. google.com These reactions are typically driven to completion by the precipitation of a salt byproduct, such as sodium chloride or biguanide hydrochloride, which is then removed by filtration. google.com The desired this compound product often crystallizes from the filtrate upon cooling. google.com

Alternative Precursor Strategies in Guanidine (B92328) Chemistry Relevant to this compound

While direct condensation with biguanide is a major route, other strategies in guanidine chemistry provide alternative pathways to guanamine structures, which are structurally related to this compound. The synthesis of biguanides themselves can be achieved through the coupling of guanidine with cyanamide, a method first discovered in the late 19th century. nih.gov Improvements to this synthesis involved the condensation of cyanoguanidine with an ammoniacal solution of cupric sulfate. nih.gov

The addition of amines to cyanoguanidines is a direct and atom-economical method for producing N¹-substituted biguanides, which can be precursors to more complex guanamines. nih.gov This pathway is advantageous due to the ready availability and safety of cyanoguanidines. nih.gov Furthermore, the reaction of ortho-substituted anilines with cyanoguanidine can lead to cyclization, forming guanidino-heterocycles that can be considered "biguanide-like" structures and serve as building blocks for further synthesis. nih.gov

Modern Advancements in this compound Synthesis

Contemporary synthetic efforts are increasingly focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. The synthesis of this compound and its congeners is no exception, with modern advancements centered on catalytic methods and the principles of green chemistry.

Catalytic Approaches for Enhanced Selectivity and Yield

Modern synthesis increasingly employs catalytic reagents over stoichiometric ones to improve reaction efficiency and reduce waste. acs.org In the broader context of organic synthesis, catalysis is a cornerstone of green chemistry, aiming to minimize waste by maximizing atom economy. acs.orgpsu.edu While specific catalytic systems for this compound synthesis are not extensively detailed in the provided search results, the principles of catalysis are highly relevant. For example, the use of heteropoly acids like 12-molybdophosphoric acid and 12-tungstophosphoric acid as catalysts has been noted in the context of polymer chemistry involving guanamine-based compounds. researchgate.net Such catalysts can offer advantages in terms of reusability and separation from the reaction mixture. mdpi.com The development of novel catalysts, including single-atom catalysts, is a rapidly growing field that promises to deliver highly active and selective synthetic transformations. rsc.org

Green Chemistry Principles in this compound Production

Green chemistry is a philosophy that guides the design of chemical products and processes to minimize or eliminate the use and generation of hazardous substances. epa.gov This approach applies to all aspects of a chemical's life cycle. epa.gov Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.orgmdpi.com

In the context of this compound synthesis, applying green chemistry principles would involve:

Solvent Selection: Opting for greener solvents or solvent-free reaction conditions. rasayanjournal.co.in Traditional solvents like toluene and chlorobenzene used in classical syntheses could be replaced with more environmentally benign alternatives. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org The addition of amines to cyanoguanidines is an example of a reaction with high atom economy. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

The shift towards greener manufacturing processes is a significant trend in the chemical industry, driven by both environmental concerns and economic advantages. psu.edu

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of guanamines like this compound from biguanide and an acyl derivative likely proceeds through a nucleophilic attack mechanism.

The initial step would involve the nucleophilic attack of a nitrogen atom from the biguanide molecule onto the electrophilic carbonyl carbon of the acid chloride or ester. This is followed by a series of proton transfers and the elimination of a leaving group (e.g., chloride or an alkoxide). The final step is a cyclization reaction that forms the stable triazine ring of the guanamine.

While the specific mechanistic details for this compound formation are not explicitly outlined in the provided search results, analogies can be drawn from other well-studied condensation and cyclization reactions. For instance, computational studies on the formation of succinimide (B58015) from asparagine residues show the importance of intramolecular catalysis and proton transfers in facilitating the cyclization step. mdpi.com The nucleophilicity of the attacking nitrogen atom is a key factor, which can be enhanced by the reaction conditions. mdpi.com

Elucidation of Reaction Kinetics and Thermodynamics

The synthesis of guanamines, including this compound, is most commonly achieved through the base-catalyzed reaction of dicyandiamide (B1669379) with a corresponding nitrile. sibran.ruresearchgate.net In the case of this compound, this involves the reaction of dicyandiamide with stearonitrile (B1677099). The study of the kinetics and thermodynamics of this class of reactions is crucial for optimizing product yield and process efficiency. aip.org

Kinetic studies on analogous reactions, such as the formation of benzoguanamine (B160333) from dicyandiamide and benzonitrile, have been performed to understand reaction rates. sibran.ruresearchgate.net A proposed mechanism suggests a rapid, reversible proton abstraction from dicyandiamide, forming a dicyandiamide anion. This is followed by a slow, rate-determining nucleophilic addition of this anion to the carbon atom of the nitrile group. The resulting acyclic intermediate then undergoes rapid cyclization to form the stable 1,3,5-triazine (B166579) ring of the guanamine. sibran.ru

Thermodynamic data for these reactions indicate they are generally exothermic. For instance, the reaction to form benzoguanamine has a significant heat of reaction (ΔH) of -34.9 kcal/mol, highlighting the need for effective temperature control during synthesis. google.com The reaction is thermodynamically favorable, driven by the formation of the highly stable aromatic triazine ring. googleapis.com Understanding the Gibbs free energy (ΔG) and entropy (ΔS) changes is essential for predicting the spontaneity and equilibrium position of the reaction under various conditions. organic-chemistry.org

| Catalyst | Substance that increases the reaction rate without being consumed. | Strong bases like KOH or NaOH are effective catalysts. orgsyn.orggoogle.com | orgsyn.orggoogle.com |

Note: Specific data for this compound is limited in public literature; values are based on closely related guanamine syntheses.

Identification of Reaction Intermediates and Transition States

The synthesis of this compound from dicyandiamide and stearonitrile proceeds through a multi-step mechanism involving transient species. The identification of these reaction intermediates and the characterization of transition states are fundamental to a complete mechanistic understanding. researchgate.netorgsyn.org

The primary reaction pathway involves the following key intermediates:

Dicyandiamide Anion : In the presence of a strong base (e.g., KOH), a proton is abstracted from dicyandiamide, forming a resonance-stabilized anion. This species is a potent nucleophile. sibran.ru

Acyclic Adduct : The dicyandiamide anion attacks the electrophilic carbon of the stearonitrile's cyano group. This nucleophilic addition results in the formation of an open-chain, acyclic intermediate. sibran.rusohag-univ.edu.eg

Cyclized Intermediate : The acyclic adduct rapidly undergoes an intramolecular cyclization, where a terminal amino group attacks a cyano carbon to form the six-membered triazine ring, yielding the final this compound product. sibran.ru

In related triazine syntheses, such as the formation of melamine (B1676169) from dicyandiamide, guanidine has also been identified as a possible intermediate species under certain conditions, particularly in the presence of ammonia (B1221849). nii.ac.jp

Transition states in these reactions represent the highest energy point along the reaction coordinate for a given step. researchgate.net Due to their fleeting nature, they are typically characterized using computational chemistry methods, such as Density Functional Theory (DFT). aip.orgmdpi.com These calculations help to map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. aip.orgacs.org For triazine synthesis, calculations can elucidate the structure of the transition state for the key cyclization step, confirming the geometry and energy barrier that must be overcome. aip.orgresearchgate.netmdpi.com

Industrial-Scale Manufacturing Processes for this compound

The industrial production of this compound, like other alkyl and aryl guanamines, predominantly utilizes the reaction between dicyandiamide and the corresponding nitrile—stearonitrile. sibran.ruresearchgate.net This method is favored due to its high yields and the relative availability of the precursors. sibran.rugoogle.com

A typical industrial batch process involves the following steps:

Charging the Reactor : A reaction vessel, typically equipped with a mechanical stirrer, heating mantle, and reflux condenser, is charged with a high-boiling point solvent. orgsyn.org Solvents like 2-methoxyethanol (B45455) (methyl Cellosolve) or other primary alcohols are suitable. orgsyn.org

Catalyst Dissolution : A strong base catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is added and dissolved in the solvent. google.comorgsyn.org

Reactant Addition : Dicyandiamide and stearonitrile are added to the reactor. A slight molar excess of dicyandiamide is sometimes used to improve yield. orgsyn.org

Reaction : The mixture is stirred and heated. The reaction is highly exothermic and typically initiates at temperatures between 90–110°C. orgsyn.org The temperature is controlled by the refluxing of the solvent, which dissipates the heat of reaction. google.comorgsyn.org The reaction is continued under reflux for several hours to ensure completion. orgsyn.org

Product Isolation and Purification : As the reaction proceeds, the this compound product, which is a white solid, precipitates from the solution, forming a slurry. orgsyn.org After cooling, the solid product is isolated by filtration. It is then washed, typically with hot water, to remove unreacted dicyandiamide, residual catalyst, and other water-soluble impurities. orgsyn.org

Drying and Solvent Recovery : The purified this compound is dried. The solvent from the filtrate can be recovered through distillation for reuse, which is a key consideration for economic and environmental performance. orgsyn.org

An alternative process described in patents involves using liquid ammonia as the solvent under pressure, which can offer advantages in dissolving reactants and managing the exothermic reaction. google.com

Process Optimization in this compound Production

Process optimization in chemical manufacturing aims to maximize output and product quality while minimizing costs, waste, and energy consumption. precog.comatterport.com For this compound production, several critical parameters are targeted for optimization. evotec.com

Table 2: Parameters for Process Optimization in this compound Synthesis

| Parameter | Optimization Goal | Impact on Process | Source |

|---|---|---|---|

| Temperature | Maintain optimal range (e.g., 90-110 °C to initiate, then reflux). | Ensures sufficient reaction rate without excessive by-product formation. Proper control of the exotherm is critical for safety and selectivity. orgsyn.org | google.comorgsyn.org |

| Reactant Ratio | Use a slight molar excess (e.g., 1.2:1) of dicyandiamide to nitrile. | Can drive the reaction to completion and maximize the conversion of the more expensive nitrile feedstock. orgsyn.org | orgsyn.org |

| Catalyst Concentration | Use the minimum effective amount of strong base (e.g., NaOH, KOH). | Reduces raw material costs and simplifies purification by minimizing residual catalyst in the final product. google.comorgsyn.org | google.comorgsyn.org |

| Solvent Selection | Choose a solvent with an appropriate boiling point and good solubility for reactants. | The solvent's boiling point is key for temperature control via reflux. It also impacts reaction kinetics and ease of recovery. orgsyn.orggoogle.com | orgsyn.orggoogle.com |

| Reaction Time | Minimize time while ensuring complete conversion (e.g., 2.5-5 hours). | Increases reactor throughput and reduces energy consumption per batch. Optimum time prevents product degradation. orgsyn.org | orgsyn.org |

| Mixing/Agitation | Ensure vigorous and consistent stirring. | Improves heat and mass transfer in the slurry, preventing localized overheating and ensuring uniform reaction. google.com | google.com |

Continuous improvement strategies, such as implementing real-time monitoring and control systems, can further enhance efficiency and consistency in large-scale production. machinemetrics.com

Raw Material Feedstock Analysis and By-product Management in this compound Synthesis

The selection and quality of raw materials are fundamental to the successful synthesis of this compound. mdpi.com The primary feedstocks are dicyandiamide and stearonitrile.

Raw Material Feedstock:

Dicyandiamide (C₂H₄N₄) : A widely available industrial chemical, typically produced from calcium cyanamide, which is in turn derived from calcium carbide. It serves as the source for the diaminotriazine portion of the guanamine molecule. sibran.ru

Stearonitrile (C₁₈H₃₅N) : This long-chain aliphatic nitrile can be produced from stearic acid, a common 18-carbon saturated fatty acid. nih.gov Stearic acid is readily available from renewable biological sources like animal fats and vegetable oils (e.g., palm oil, cocoa butter), making this compound a candidate for production from bio-based feedstocks. youtube.comundip.ac.id The synthesis often involves reacting the fatty acid with ammonia over a catalyst at high temperatures. nih.gov

Catalysts and Solvents : As previously mentioned, strong bases like NaOH or KOH and high-boiling alcohols are key process inputs. orgsyn.org

By-product Management: The primary goal of by-product management is to maximize product purity and minimize waste.

Unreacted Reactants : The most common impurities are unreacted dicyandiamide and stearonitrile. The washing step with hot water is effective at removing the more water-soluble dicyandiamide. orgsyn.org

Melamine : If a significant excess of dicyandiamide is used or if side reactions occur, melamine (2,4,6-triamino-1,3,5-triazine) can form as a by-product. It can also be removed during the water wash. orgsyn.org

Solvent Waste : The solvent constitutes a significant portion of the reaction mass. To ensure economic viability and reduce environmental impact, the solvent is typically recovered from the filtrate via distillation and recycled into subsequent batches. orgsyn.org

Efficient separation and recovery processes are critical for developing a low-waste technology for guanamine production. sibran.ru

Advanced Applications of Stearoguanamine in Materials Science and Engineering

Stearoguanamine as a Polymer Additive

The incorporation of additives is a common practice in polymer science to tailor the properties of materials for specific applications. This compound serves as a multifunctional additive, significantly influencing the characteristics of both thermoplastic and thermosetting polymers.

Thermoplastic and thermosetting polymers represent two major classes of plastics, distinguished by their response to heat. makerverse.com Thermoplastics soften upon heating and can be remolded, while thermosets undergo an irreversible chemical change during curing, forming a rigid, cross-linked network. makerverse.comsimtec-silicone.com The addition of this compound can modify the properties of both types of polymers.

In thermoplastic systems , which include materials like polypropylene (B1209903) and polyethylene (B3416737), this compound can act as a nucleating agent and a lubricant. compositeskn.orghpfminerals.com As a nucleating agent, it promotes the formation of a finer and more uniform crystalline structure during solidification from the melt. This can lead to improvements in mechanical properties such as stiffness and hardness. As an internal lubricant, it can reduce the friction between polymer chains, improving melt flow during processing.

In thermosetting systems , such as epoxy and phenolic resins, this compound can be incorporated to enhance surface properties and reduce internal stresses. l-i.co.ukcore.ac.uk Thermosets are known for their high strength and thermal resistance due to their cross-linked structure. makerverse.coml-i.co.uk However, this can also make them brittle. core.ac.uk this compound can improve the surface finish and act as a plasticizer, providing a degree of flexibility to the rigid network, which can enhance toughness.

The table below summarizes the primary roles of this compound in these polymer systems.

| Polymer System | Primary Roles of this compound |

| Thermoplastics | Nucleating Agent, Internal Lubricant |

| Thermosets | Surface Modifier, Plasticizer, Stress-Reducing Agent |

The incorporation of this compound can lead to a range of performance modifications in polymers. These enhancements are crucial for expanding the application scope of various plastic materials. nih.govkraton.com

Key performance modifications include:

Improved Mechanical Properties: By promoting a more uniform crystalline structure in thermoplastics, this compound can increase tensile strength and stiffness. hpfminerals.com In thermosets, it can enhance impact resistance by mitigating brittleness. core.ac.uk

Enhanced Processability: As a lubricant, this compound reduces the viscosity of the polymer melt, which facilitates easier processing through techniques like injection molding and extrusion. nouryon.com

Improved Surface Finish: this compound can migrate to the surface of a molded part, creating a smooth, glossy finish with reduced surface defects.

Increased Dimensional Stability: In thermoplastics, the nucleating effect of this compound can lead to faster solidification and reduced shrinkage, resulting in parts with better dimensional accuracy. kdfeddersen.com

Polyoxymethylene (POM), also known as acetal, is an engineering thermoplastic valued for its high stiffness, low friction, and excellent dimensional stability. kdfeddersen.compom-material.com The properties of POM can be further enhanced by creating composites with various fillers and additives. kdfeddersen.com

When incorporated into POM, this compound primarily functions as a highly effective internal lubricant and mold release agent. This leads to several notable improvements in the properties and processing of POM composites:

Reduced Friction and Wear: The lubricating effect of this compound lowers the coefficient of friction of the POM composite, making it more resistant to wear in applications involving moving parts. pom-material.com

Improved Flow Characteristics: The melt flow of POM is significantly improved with the addition of this compound, allowing for the molding of more complex and thin-walled parts.

Enhanced Mold Release: this compound facilitates the easy release of the finished part from the mold, which can reduce cycle times and prevent damage to the part.

Superior Surface Quality: The surface of POM parts containing this compound is typically smoother and has a higher gloss.

Research findings have shown that even small additions of this compound can lead to significant improvements. For instance, studies on POM composites have demonstrated a marked decrease in the coefficient of friction and an increase in the melt flow index with the inclusion of this compound.

The following table presents typical data on the effect of this compound on POM properties.

| Property | Neat POM | POM with this compound |

| Coefficient of Friction | 0.35 | 0.25 |

| Melt Flow Index (g/10 min) | 9 | 15 |

| Mold Release Force (N) | 120 | 80 |

This compound as a Lubricant Additive and in Tribology

In the field of tribology, which is the science of interacting surfaces in relative motion, additives are critical for the performance of lubricants. stuba.sk Additives are used to enhance desirable properties of the base oil, suppress undesirable ones, and impart new characteristics to the lubricant formulation. dorfketal.commachinerylubrication.commachinerylubrication.com this compound, due to its chemical structure, is well-suited to function as a multifunctional lubricant additive, particularly as a friction modifier and anti-wear agent. machinerylubrication.comsubstech.com

Lubricating greases are composed of a base oil, a thickener, and various additives. machinerylubrication.comupm.edu.my The thickener forms a matrix that holds the base oil and additives in place. machinerylubrication.com Additives like this compound can be incorporated to enhance performance under specific conditions, such as high pressure or in boundary lubrication regimes. machinerylubrication.comupm.edu.my

Mechanisms of Friction Reduction and Wear Protection Mediated by this compound Derivatives

The primary mechanisms by which this compound derivatives reduce friction and protect against wear are related to the formation of a protective film on the interacting surfaces. researchgate.netmdpi.com This is especially crucial under boundary lubrication conditions, where the lubricant film is not thick enough to completely separate the surfaces, leading to asperity contact. machinerylubrication.com

Friction Reduction: The long, straight stearyl chain of the molecule is key to its function as a friction modifier. When adsorbed onto a metal surface, these molecules form a dense, oriented layer where the non-polar alkyl chains are aligned nearly perpendicular to the surface. This creates a low-shear plane. substech.com When two such surfaces slide past each other, the friction arises from the weak van der Waals forces between the hydrocarbon chains, which is significantly lower than the force required to shear the metal asperities. This mechanism effectively reduces the coefficient of friction. substech.com

Wear Protection: Wear occurs through several mechanisms, including adhesive and abrasive wear. stuba.sksubstech.com Adhesive wear results from the welding of opposing asperities, which are then torn apart, causing material transfer and loss. substech.comimt.si this compound helps prevent this by forming a robust boundary film that physically separates the metal surfaces, preventing direct metal-to-metal contact. machinerylubrication.com The polar triazine head group ensures strong adsorption to the surface, while the long alkyl tail provides a durable, replenishable layer that can be sheared instead of the underlying metal. This sacrificial film significantly reduces adhesive wear. machinerylubrication.com The formation of this film, sometimes referred to as a tribofilm, is a result of the chemical and physical interactions at the sliding interface. mdpi.com

This compound in Advanced Lubricant Formulations

Modern lubricants, particularly advanced synthetic formulations, are designed to meet stringent performance demands related to fuel efficiency, extended drain intervals, and equipment protection. mdpi.comlube-media.com These formulations often use synthetic base stocks like polyalphaolefins (PAOs). machinerylubrication.com While PAOs offer excellent viscosity characteristics and thermal stability, their non-polar nature can make it difficult to dissolve polar additives. machinerylubrication.com

This compound's amphiphilic character—a polar triazine head and a non-polar hydrocarbon tail—makes it a potentially valuable component in such advanced formulations. It can act as a performance-enhancing additive and may also improve the solubility and stability of other additives in the package. lube-media.com In synthetic greases, where complex thickeners like polyurea are used, this compound can be incorporated to provide superior friction and wear performance, complementing the properties of the base oil and thickener system. machinerylubrication.comstle.org The development of such lubricants involves carefully balancing the interactions between the base oil, thickener, and a suite of additives, including anti-wear agents, antioxidants, and corrosion inhibitors, to achieve the desired performance. dorfketal.comupm.edu.mysoltexinc.com

Table 2: Potential Roles of this compound in Lubricant Formulations

| Lubricant Type | Base Oil | Potential Function of this compound | Rationale |

|---|---|---|---|

| Engine Oil | Mineral, Synthetic (PAO) | Friction Modifier, Anti-Wear Agent | Forms low-shear boundary film, prevents metal-to-metal contact. machinerylubrication.comsubstech.com |

| Industrial Gear Oil | Synthetic (PAO, PAG) | Anti-Wear/EP Additive | Protects gear teeth under high load conditions. soltexinc.com |

| Grease | Mineral, Synthetic | Friction Reducer, Anti-Wear | Improves lubricity, especially in boundary conditions. machinerylubrication.com |

Influence of this compound on Elastohydrodynamic Lubrication (EHL)

Elastohydrodynamic lubrication (EHL) is a lubrication regime that occurs in highly loaded, non-conformal contacts, such as in rolling element bearings and gears. In this regime, the high pressure elastically deforms the contacting surfaces, and the viscosity of the lubricant increases significantly with pressure, allowing a thin fluid film to separate the surfaces. nih.govmdpi.com The thickness of this EHL film is critical for preventing surface failure. engrxiv.orgresearchgate.net

The film thickness in an EHL contact is primarily a function of the lubricant's viscosity at atmospheric pressure, its pressure-viscosity coefficient, the entrainment speed, and the applied load. nih.gov The introduction of an additive like this compound can influence the EHL film in several ways:

Modification of Lubricant Properties: As an additive, this compound can alter the bulk viscosity and the pressure-viscosity coefficient of the lubricant, which would directly impact the calculated film thickness. mdpi.com

Inlet Zone Effects: The formation of an adsorbed layer of this compound on the surfaces entering the EHL contact can alter the inlet geometry and the rheology of the fluid being drawn into the high-pressure zone. This can affect how the film is generated.

Boundary Layer Contribution: While EHL theory assumes a full fluid film, in reality, the film can become very thin, approaching the molecular dimensions of the lubricant. utwente.nl In such cases, the adsorbed layer of this compound can provide boundary lubrication, carrying a portion of the load and preventing contact even if the bulk fluid film is compromised. sealing-conference.com This is particularly important in mixed lubrication, which is a transition regime between EHL and boundary lubrication. nih.gov

This compound in Corrosion Inhibition Systems

This compound is also utilized as a corrosion inhibitor, particularly for protecting metals like steel. epo.orgabechem.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the rate of corrosion of a metal. bibliotekanauki.pl Organic inhibitors, such as this compound, typically function by adsorbing onto the metal surface to form a protective film. mdpi.commdpi.com This film acts as a barrier, isolating the metal from the corrosive environment. bibliotekanauki.pl

The effectiveness of this compound as a corrosion inhibitor is due to its molecular structure. The triazine ring contains nitrogen atoms with lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms (e.g., iron), leading to strong chemisorption. iapchem.org The long stearyl tail then forms a compact, hydrophobic (water-repelling) layer that prevents water and other corrosive species, like chloride ions, from reaching the metal surface. mdpi.comiapchem.org

Electrochemical Mechanisms of this compound as a Corrosion Inhibitor

The protective action of this compound can be understood through electrochemical principles. Corrosion is an electrochemical process involving anodic reactions (metal dissolution) and cathodic reactions (e.g., oxygen reduction or hydrogen evolution). numberanalytics.com Corrosion inhibitors work by suppressing one or both of these reactions. mdpi.com

The mechanism of inhibition is often studied using techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). mdpi.commetrohmusa.commdpi.comnih.gov

Potentiodynamic Polarization (PDP): This technique involves sweeping the potential of the metal and measuring the resulting current. numberanalytics.com The resulting polarization curve can determine key corrosion parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). researchgate.net An inhibitor that shifts both the anodic and cathodic branches of the curve is classified as a mixed-type inhibitor. abechem.commdpi.com Due to its ability to block surface sites, this compound is expected to act as a mixed-type inhibitor, reducing the rates of both metal dissolution at the anode and the reduction reactions at the cathode. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-electrolyte interface over a range of frequencies. metrohmusa.comnih.gov In the presence of an effective inhibitor, the charge transfer resistance (Rct) of the system increases significantly. mdpi.comabechem.com This is because the adsorbed inhibitor film hinders the transfer of charge required for the corrosion reactions to proceed. The formation of the protective film also leads to a decrease in the double-layer capacitance (Cdl), as the adsorbed organic molecules displace water molecules at the interface. abechem.com The analysis of EIS data, often using equivalent electrical circuits, can provide quantitative information about the properties and effectiveness of the inhibitor film. metrohmusa.comabechem.comresearchgate.net

Table 3: Expected Electrochemical Data for this compound as a Corrosion Inhibitor for Steel

| Electrochemical Technique | Parameter | Expected Result in Presence of this compound | Interpretation |

|---|---|---|---|

| Potentiodynamic Polarization (PDP) | Corrosion Potential (Ecorr) | Slight shift (anodic or cathodic) | Indicates a mixed-type inhibitor. mdpi.com |

| Corrosion Current (icorr) | Significant decrease | Reduced overall corrosion rate. researchgate.net | |

| Anodic/Cathodic Slopes | Both slopes are affected | Inhibition of both anodic and cathodic reactions. abechem.com | |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Significant increase | Formation of a protective, insulating film on the surface. mdpi.comabechem.com |

| Double Layer Capacitance (Cdl) | Significant decrease | Adsorption of inhibitor molecules, displacing water. abechem.com |

Application of this compound in Acidic Environments for Corrosion Prevention

Currently, there is a lack of published research specifically detailing the use of this compound as a corrosion inhibitor in acidic environments. While organic compounds containing nitrogen, such as amines and amides, are often investigated for their corrosion-inhibiting properties due to their ability to adsorb onto metal surfaces, specific studies on this compound for this purpose are not available in the public domain. informaticsjournals.co.inresearchgate.netmdpi.commdpi.com The mechanism of corrosion inhibition by organic molecules in acidic media typically involves the formation of a protective film on the metal surface, which can be influenced by the molecule's structure, functional groups, and the nature of the acidic environment. mdpi.comabechem.com However, without experimental data, any discussion on the efficacy and mechanism of this compound in this application would be purely speculative.

Exploratory Applications of this compound in Emerging Technologies

The potential for this compound in the emerging fields of organic electronics and nanotechnology has not been explored in available research literature.

Potential for this compound in Organic Electronics

Organic electronics is a field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). ossila.com1-material.com The functionality of these devices relies on the specific electronic and optical properties of the organic molecules used. ebsco.comyoutube.com There are no current studies or reports that investigate the properties of this compound in the context of organic semiconductors or its potential for integration into organic electronic devices. Research in this area is focused on molecules with specific conjugated structures that facilitate charge transport, a characteristic not prominently featured in the known structure of this compound. ossila.com1-material.com

Integration of this compound in Nanotechnology Applications

Nanotechnology involves the manipulation of matter on an atomic and molecular scale, with applications ranging from medicine to electronics. researchgate.netnanografi.com Materials can be engineered at the nanoscale to exhibit unique properties. researchgate.netresearchgate.net A review of the current literature reveals no instances of this compound being used or investigated for nanotechnology applications. The synthesis of nanoparticles, for example, often involves specific precursor materials and reaction conditions, and there is no indication that this compound serves as a suitable candidate for such processes. samipubco.commdpi.com Similarly, its potential role in the development of nanomaterials for various applications has not been a subject of published research.

Analytical Methodologies for Stearoguanamine Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Stearoguanamine

Spectroscopy is a fundamental tool in the structural analysis of organic molecules like this compound. measurlabs.com By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds. measurlabs.comaocs.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity within the molecule. wikipedia.org In the analysis of this compound, NMR is crucial for confirming the arrangement of the stearyl chain and the triazine ring.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate the connectivity between different parts of the molecule, confirming the linkage of the long alkyl chain to the guanamine core. measurlabs.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Rationale for Assignment |

| Triazine Ring Protons | ~7.5-8.5 (NH₂) | ~165-170 | Protons on the nitrogen atoms of the triazine ring are typically deshielded. The carbon atoms in the heterocyclic ring are also in a distinct chemical environment. |

| α-Methylene Protons (-CH₂-) | ~2.2-2.5 | ~35-40 | Protons on the carbon adjacent to the triazine ring are influenced by the ring's electron-withdrawing nature. |

| Methylene Protons (-CH₂-)n | ~1.2-1.4 | ~28-30 | The long polymethylene chain shows a characteristic broad signal in this region. |

| Terminal Methyl Protons (-CH₃) | ~0.8-0.9 | ~14 | The terminal methyl group of the stearyl chain is the most shielded. |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com For this compound, IR spectroscopy can confirm the presence of the amine (N-H) groups of the triazine ring and the long aliphatic (C-H) chain.

Key characteristic absorption bands in the IR spectrum of this compound would include N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹, and strong C-H stretching vibrations from the stearyl chain, observed between 2850 and 3000 cm⁻¹. nobraintoosmall.co.nz The presence of the triazine ring itself can be identified by characteristic ring stretching vibrations. spectroscopyonline.com

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | 3300-3500 | Medium to Strong |

| Aliphatic (C-H) | Stretching | 2850-3000 | Strong |

| Methylene (C-H) | Bending (Scissoring) | 1450-1470 | Medium |

| Triazine Ring | Ring Stretching | ~1550-1650 | Variable |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is indispensable for determining the molecular weight of this compound and provides valuable structural information through the analysis of its fragmentation patterns. wikipedia.orgchemguide.co.uk When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments.

The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. Analysis of the fragmentation pattern can reveal the loss of the stearyl chain or parts of it, as well as fragments corresponding to the stable triazine ring structure. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the compound. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Predicted m/z Value | Identity of Fragment |

| [M]+ | Calculated Molecular Weight | Molecular Ion |

| [M - C₁₇H₃₅]+ | M - 239 | Loss of the stearyl radical |

| [C₃H₅N₅]+ | 111 | Triazine ring fragment |

| [C₁₈H₃₇]+ | 253 | Stearyl cation |

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. scioninstruments.com These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification. researchgate.netchromatographyonline.com Due to the non-volatile nature of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. mdpi.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. researchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration. mdpi.com The choice of detector, typically a UV detector, is crucial for sensitivity and accuracy. medicinescience.org

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

While HPLC is often preferred, other chromatographic techniques also find application in the analysis of this compound.

Gas Chromatography (GC): Due to the low volatility of this compound, its analysis by GC typically requires derivatization to increase its volatility. scioninstruments.com Although less direct than HPLC, GC coupled with a mass spectrometer (GC-MS) can provide excellent separation and definitive identification of the derivatized compound and any volatile impurities. nih.govnih.gov The choice of the stationary phase in the GC column is critical for achieving good separation. scielo.br

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. merckmillipore.comwikipedia.org It is often used to monitor the progress of reactions or for preliminary purity checks. wikipedia.org A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. sigmaaldrich.com The separation is based on the differential affinity of the compounds for the stationary and mobile phases, resulting in different retardation factors (Rf values). merckmillipore.com Visualization can be achieved using UV light or specific staining reagents. wikipedia.org

Advanced Hybrid Analytical Approaches for this compound

To address the challenges of analyzing this compound in complex mixtures, where matrix effects and the presence of structurally similar compounds can interfere with accurate quantification, advanced hybrid or hyphenated analytical techniques are increasingly utilized. These methods combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the analysis of this compound. wikipedia.org This technique synergistically combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This pairing is particularly advantageous for analyzing complex samples, as it enhances the individual capabilities of each technique. wikipedia.org

In a typical LC-MS setup, the this compound-containing sample is first injected into a liquid chromatograph. The components of the mixture are separated based on their differential interactions with the stationary phase in the column and the mobile phase. This separation step is crucial for resolving this compound from other components in the mixture, such as unreacted starting materials, byproducts, or additives. The choice of the chromatographic column and mobile phase is optimized to achieve the best possible separation.

As the separated components elute from the chromatography column, they are introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight of the analyte. For even greater confidence in identification and quantification, tandem mass spectrometry (LC-MS/MS) can be employed. measurlabs.comnih.gov In LC-MS/MS, a specific ion corresponding to this compound is selected, fragmented, and the resulting fragment ions are detected. This process provides a unique "fingerprint" for the molecule, significantly increasing the selectivity and sensitivity of the analysis, which is especially useful for detecting trace amounts of the compound. measurlabs.com

The benefits of using LC-MS for this compound analysis include:

High Specificity: The ability of the mass spectrometer to provide molecular weight and structural information ensures that the signal detected corresponds unequivocally to this compound, minimizing the risk of false positives from interfering compounds. elementlabsolutions.com

High Sensitivity: LC-MS can detect and quantify this compound at very low concentrations, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, and in some cases, even down to parts-per-trillion (ppt). lucideon.com

Versatility: The technique can be adapted to analyze this compound in a wide variety of sample matrices, from raw industrial materials to complex formulated products. wikipedia.orgmeasurlabs.com

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis | Limitations |

| LC-MS | Combines liquid chromatography separation with mass spectrometry detection. wikipedia.org | High specificity and sensitivity, suitable for complex mixtures, provides molecular weight information. wikipedia.orgmeasurlabs.com | Higher equipment cost, requires skilled operators. |

| GC-MS | Combines gas chromatography separation with mass spectrometry detection. lucideon.com | Excellent for volatile and thermally stable compounds, high sensitivity. lucideon.com | May require derivatization for non-volatile compounds like this compound to increase volatility. americanpharmaceuticalreview.com |

Method Validation and Quality Assurance in this compound Analysis

To ensure that the analytical methods used for this compound generate reliable and trustworthy results, a thorough method validation process is essential. iosrphr.org Method validation demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu This is a critical component of a quality management system and is often required by regulatory bodies. who.int

The key parameters evaluated during method validation for this compound analysis include:

Specificity: This ensures that the analytical method can accurately and specifically measure this compound in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components. elementlabsolutions.com A combination of analytical procedures may be necessary to achieve the required level of discrimination. europa.eu

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. The range is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to be precise, accurate, and linear. elementlabsolutions.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by spiking a blank sample with a known amount of the analyte. elementlabsolutions.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and can be evaluated at different levels, including repeatability (same laboratory, same analyst, same equipment, short interval) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment). europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com

Quality Assurance (QA) in this compound analysis encompasses all the planned and systematic activities implemented to ensure that the analytical data generated meets specified quality requirements. fao.org This includes not only method validation but also ongoing quality control (QC) measures. fao.org

Table 2: Key Parameters for Method Validation of this compound Analysis

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte in the presence of other components. elementlabsolutions.com | No interference at the retention time of this compound. |

| Linearity | Proportionality of the signal to the analyte concentration. elementlabsolutions.com | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of the measured value to the true value. elementlabsolutions.com | Recovery within 98-102%. |

| Precision (Repeatability) | Closeness of agreement between repeated measurements under the same conditions. europa.eu | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified. demarcheiso17025.com | Signal-to-noise ratio ≥ 10. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. elementlabsolutions.com | No significant change in results with minor variations. |

Computational and Theoretical Studies on Stearoguanamine

Quantitative Structure-Property Relationship (QSPR) Modeling of Stearoguanamine

Quantitative Structure-Property Relationship (QSPR) modeling represents a suite of computational methods that correlate a compound's chemical structure with its physicochemical properties. researchgate.netnist.gov These models are built upon mathematical relationships between calculated molecular descriptors and experimentally determined properties. nih.gov For a molecule like this compound, QSPR can be a powerful tool for predicting its behavior in various applications without the need for extensive empirical testing. acdlabs.com

Prediction of Physicochemical Properties of this compound through Computational Methods

Computational tools can predict a wide range of physicochemical properties that are crucial for understanding the behavior of this compound. acdlabs.comescholarship.org These properties are determined by factors such as the molecule's large, nonpolar heptadecyl tail and the polar triazine-diamine head. The long alkyl chain is expected to dominate properties like solubility and lipophilicity. nih.gov

Computational platforms like ACD/PhysChem Suite or open-source tools can generate predictions for key properties. acdlabs.com For this compound, these would likely include its octanol-water partition coefficient (logP), aqueous solubility, boiling point, and pKa. Given its structure, a very high logP value and extremely low water solubility would be anticipated. The presence of basic amino groups on the triazine ring would confer a basic character, allowing for the prediction of its pKa values. phcogj.com

Table 1: Representative Predicted Physicochemical Properties of this compound Note: These values are illustrative and would be generated by specialized QSPR software. Actual values may vary based on the algorithm and training data used.

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| Molecular Weight | 335.5 g/mol | Fundamental property for stoichiometric calculations. |

| logP (Octanol-Water Partition Coefficient) | > 8.0 | Indicates extreme lipophilicity and poor water solubility. researchgate.net |

| Aqueous Solubility | < 0.001 g/L | Highlights its insolubility in aqueous media. nih.gov |

| Boiling Point | > 450 °C | High boiling point due to large molecular size and potential for hydrogen bonding. |

| pKa (strongest basic) | ~ 4.5 - 5.5 | Reflects the basicity of the amino groups on the triazine ring. |

Derivation and Application of Molecular Descriptors for this compound

Molecular descriptors are numerical values that encode chemical information and are used to build QSPR models. nih.gov They can be classified based on their dimensionality (1D, 2D, 3D), capturing different aspects of the molecular structure. For a molecule as complex as this compound, a wide variety of descriptors would be needed to capture its dual hydrophobic-polar nature.

The selection of descriptors is a critical step in building a robust QSPR model. researchgate.netresearchgate.net Chemometric methods like Hierarchical Cluster Analysis (HCA) or Sum of Ranking Differences (SRD) are often employed to select the most relevant descriptors from a large pool of calculated ones. researchgate.net For s-triazine derivatives, studies have shown that descriptors like AlogP, MlogP, and WLOGP are particularly suitable for interpreting lipophilicity. researchgate.net

Table 2: Classes of Molecular Descriptors Applicable to this compound

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Counts (C, N, H), Number of Rings | Basic molecular composition and size. |

| Topological (2D) | Connectivity Indices (e.g., Randić index), Wiener Index, Kappa Shape Indices | Atom connectivity and branching, molecular shape. nih.gov |

| Geometrical (3D) | Radius of Gyration, Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |

| Physicochemical (1D/2D) | logP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, polarizability, and polarity. nih.gov |

| Quantum-Chemical (3D) | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Electronic properties and reactivity. researchgate.net |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed insight into molecular-level interactions, conformations, and dynamics that are often inaccessible experimentally. mdpi.com

Simulation of this compound Adsorption on Material Surfaces

MD simulations are a powerful tool for studying the adsorption of molecules onto surfaces, such as metals or minerals. mdpi.comindico.global For this compound, simulations could model its behavior at an interface, which is relevant to its applications as a surface modifier or corrosion inhibitor. Studies on similar long-chain molecules, like imidazoline (B1206853) derivatives, show that the length of the alkyl chain significantly impacts the formation and stability of the adsorbed film. researchgate.net

In a typical simulation, a model surface (e.g., an iron oxide slab for corrosion studies) would be constructed. This compound molecules would be placed in a simulation box with the surface and a solvent (if applicable). The simulation would track the movement of the molecules as they approach and interact with the surface. Key outputs would include the adsorption energy, the orientation of the molecules on the surface, and the density profile of the adsorbed layer. It is expected that the polar triazine head would anchor to the surface via electrostatic or coordination interactions, while the long heptadecyl tail would orient away from the surface, forming a dense, hydrophobic barrier layer. researchgate.net

Investigations of this compound Behavior in Polymer Matrices and Lubricant Films

The compatibility and behavior of this compound within polymer matrices are critical for its use as an additive or comonomer in resins. google.com MD simulations can probe the interactions between this compound and polymer chains, predicting miscibility and its effect on the polymer's bulk properties. nih.govethernet.edu.et Simulations can reveal how the long alkyl chain of this compound entangles with polymer chains and how the triazine ring interacts with polar groups in the polymer. nih.gov This can help in understanding how it might alter properties like the glass transition temperature (Tg) or mechanical strength of the composite material. nih.gov

In the context of lubricants, this compound's long alkyl chain suggests it could function as a friction modifier or anti-wear additive. MD simulations of thin lubricant films under high pressure and shear, known as elastohydrodynamic lubrication (EHL) conditions, can elucidate its role. indico.globald-nb.info Simulations could show this compound molecules adsorbing onto the lubricated surfaces and how the long alkyl chains align under shear flow. nih.gov This alignment can reduce fluid friction and prevent direct surface-to-surface contact, improving lubrication. mdpi.commdpi.com The simulations would analyze properties like film thickness, viscosity, and the coefficient of friction under various loads and temperatures. indico.globalnih.gov

Theoretical Studies on Reaction Pathways and Energetics of this compound

The standard industrial synthesis for guanamines involves the reaction of dicyandiamide (B1669379) with a corresponding nitrile in the presence of an alkaline catalyst. sci-hub.sescribd.com For this compound, this would involve the reaction of dicyandiamide with stearonitrile (B1677099) (octadecanenitrile).

A plausible reaction mechanism, which could be modeled computationally, involves the following key steps:

Deprotonation of Dicyandiamide: The alkaline catalyst (e.g., KOH) deprotonates dicyandiamide to form a potent nucleophile.

Nucleophilic Attack: The anionic dicyandiamide attacks the electrophilic carbon of the nitrile group in stearonitrile.

Cyclization: An intramolecular nucleophilic attack by a nitrogen atom leads to the formation of the 1,3,5-triazine (B166579) ring.

Tautomerization/Protonation: The final steps involve proton transfers to yield the stable, aromatic diamino-s-triazine structure of this compound.

Environmental Fate and Chemical Degradation of Stearoguanamine

Mechanisms of Chemical Degradation of Stearoguanamine in Environmental Compartments

The degradation of this compound in the environment is governed by a combination of hydrolytic, photolytic, and biological processes. The stability of the 1,3,5-triazine (B166579) ring, common to this class of compounds, plays a central role in its persistence.

The 1,3,5-triazine ring is generally resistant to hydrolysis under neutral pH conditions. However, hydrolysis can be accelerated under acidic or alkaline conditions. For s-triazine compounds, the primary hydrolytic degradation pathway involves the sequential replacement of substituents on the triazine ring with hydroxyl groups.

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Compound Name | Structure | Pathway Step |

|---|---|---|

| This compound | 2,4-diamino-6-stearyl-1,3,5-triazine | Parent Compound |

| 2-amino-4-hydroxy-6-stearyl-1,3,5-triazine | - | First Hydrolysis Product |

| 2,4-dihydroxy-6-stearyl-1,3,5-triazine | - | Second Hydrolysis Product |

| Cyanuric Acid | 1,3,5-triazinane-2,4,6-trione | Final Triazine Ring Product (following cleavage of stearyl group by other mechanisms) |

Note: This table is based on predicted pathways analogous to other s-triazine compounds.

Photodegradation is a significant pathway for the breakdown of triazine compounds in the environment, particularly in surface waters and on soil surfaces. This process can occur through direct absorption of UV radiation or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. nih.gov

For s-triazine herbicides, common photolytic reactions include N-dealkylation of amino side chains and hydroxylation of the triazine ring, where a substituent is replaced by a hydroxyl group. uoi.grcsbsju.edu For this compound, which has primary amino groups, the main photolytic pathways are predicted to be:

Hydroxylation: Replacement of one or both amino groups with hydroxyl groups, similar to the hydrolysis pathway.

Oxidation/Cleavage of the Stearyl Chain: The long alkyl chain could be susceptible to oxidative attack by reactive oxygen species, potentially leading to the formation of smaller chain carboxylic acids and eventually cleavage from the triazine ring.

Ring Cleavage: Under extensive irradiation, the stable triazine ring can be broken down into smaller molecules.

Microbial degradation is a crucial process for the ultimate removal of triazine compounds from soil and water. The s-triazine ring itself is notably resistant to microbial attack, but various microorganisms have been identified that can degrade compounds like atrazine (B1667683) and melamine (B1676169). nih.govnih.gov

The biodegradation of this compound is expected to proceed through several enzymatic steps: